molecular formula C16H20N4O B3027719 1-[4-(5-Amino-3-phenyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one CAS No. 1365968-54-2

1-[4-(5-Amino-3-phenyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one

Cat. No. B3027719
CAS RN: 1365968-54-2
M. Wt: 284.36
InChI Key: ZNZUXZFXKWIHAR-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives are known for their broad range of chemical and biological properties . They are used as scaffolds in the synthesis of bioactive chemicals .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively .


Molecular Structure Analysis

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1- and 2- and three carbon atoms . The exact molecular structure of “1-[4-(5-Amino-3-phenyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one” would require more specific information or computational chemistry methods for accurate determination.


Chemical Reactions Analysis

Pyrazole derivatives are involved in various chemical reactions. For example, cyclocondensation of certain derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines .

Scientific Research Applications

  • Cancer Treatment Applications :

    • The compound has been identified as an Aurora kinase inhibitor, which suggests potential utility in cancer therapy. Aurora kinases are involved in the regulation of cell division, and their inhibition can disrupt the proliferation of cancer cells (ロバート ヘンリー,ジェームズ, 2006).
  • Synthetic Chemistry and Fluorescent Properties :

    • In synthetic chemistry, this compound has been used in the synthesis of acetylenic 2-pyrazolines and pyrazoles, which exhibit notable fluorescent abilities. This property is crucial for applications in bioimaging and molecular probes (I. Odin et al., 2022).
  • Antibacterial Activity :

    • Several studies have synthesized derivatives of this compound and tested them for antibacterial properties. This suggests a potential application in the development of new antibacterial agents (Ram C.Merugu et al., 2010).
  • Antifungal and Antimicrobial Applications :

    • Research has also explored the synthesis of pyrazole derivatives containing this compound, revealing their effectiveness against various fungal and microbial strains. This implies its usefulness in developing antifungal and antimicrobial agents (Deepak Swarnkar et al., 2014).
  • Molecular Structure Investigations :

    • The compound has been used in the synthesis of novel s-triazine derivatives, with a focus on molecular structure analysis using techniques like X-ray crystallography and DFT calculations. This type of research is vital for the development of new materials and drugs (Ihab Shawish et al., 2021).
  • Anticholinesterase Effects :

    • Synthesis of new pyrazoline derivatives including this compound has been evaluated for their anticholinesterase effects, suggesting potential applications in the treatment of neurodegenerative disorders (M. Altıntop, 2020).
  • Antiviral Activity :

    • Research has been conducted on the synthesis of derivatives of this compound and evaluating their antiviral activity against viruses like HSV1, indicating potential use in antiviral drug development (F. Attaby et al., 2006).
  • Anticancer Agents :

    • The compound has been included in the synthesis of novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, which were evaluated as potential anticancer agents. Such studies are crucial in the ongoing search for new cancer treatments (Raquib Alam et al., 2018).

Future Directions

Pyrazole derivatives, including “1-[4-(5-Amino-3-phenyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one”, have significant potential for various applications, particularly in the field of medicinal chemistry . Future research could focus on exploring their therapeutic potential and developing more efficient synthesis methods .

Mechanism of Action

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to display superior antipromastigote activity . This suggests that the compound may interact with its targets in a way that inhibits the growth or function of certain parasites.

Pharmacokinetics

The compound’s structure was verified by employing elemental microanalysis, ftir, and 1h nmr techniques , which could provide insights into its potential pharmacokinetic properties.

Result of Action

It’s known that certain pyrazole derivatives have shown significant inhibition effects against plasmodium berghei , suggesting that this compound may have similar effects.

properties

IUPAC Name

1-[4-(5-amino-3-phenylpyrazol-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-12(21)19-9-7-14(8-10-19)20-16(17)11-15(18-20)13-5-3-2-4-6-13/h2-6,11,14H,7-10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZUXZFXKWIHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2C(=CC(=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401166938
Record name Ethanone, 1-[4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365968-54-2
Record name Ethanone, 1-[4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-1-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365968-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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